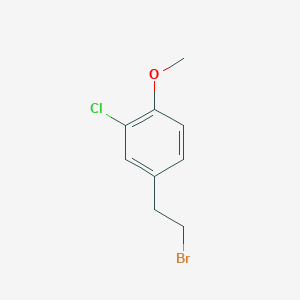

4-(2-Bromoethyl)-2-chloro-1-methoxybenzene

Description

Significance of Bromoethyl Moieties in Synthetic Chemistry

The bromoethyl group is a critical functional moiety in synthetic chemistry. The bromine atom, being a good leaving group, makes the adjacent carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. bloomtechz.com This reactivity is central to the formation of new carbon-carbon and carbon-heteroatom bonds.

Phenethyl bromides are frequently employed in nucleophilic substitution reactions, which typically proceed via an SN2 mechanism for primary halides like the bromoethyl group. bloomtechz.com This allows for the straightforward introduction of the phenethyl scaffold into various molecules. For instance, reactions with amines, alcohols, thiols, or cyanide are common strategies to produce valuable phenethylamine (B48288) derivatives, ethers, and nitriles. bloomtechz.com These products, in turn, are often key intermediates in the synthesis of agrochemicals, materials, and, most notably, pharmaceuticals. The phenethyl group is a structural component in numerous bioactive molecules, including certain opioid receptor ligands and other central nervous system agents. google.com The Drug Enforcement Administration (DEA) has noted the use of phenethyl bromide in the synthesis of fentanyl and its analogues, highlighting the moiety's importance as a precursor in complex amine synthesis. federalregister.govwikipedia.org

Role of Halogen and Methoxy (B1213986) Substituents in Aromatic Reactivity

The reactivity of the benzene (B151609) ring in 4-(2-Bromoethyl)-2-chloro-1-methoxybenzene is profoundly influenced by its two substituents: the chloro group and the methoxy group. These groups affect both the rate of reaction (activation or deactivation) and the position of attack for incoming electrophiles (directing effects) in electrophilic aromatic substitution.

The methoxy group (-OCH₃) is classified as a strongly activating, ortho, para-directing group. msu.edu Its activating nature stems from the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance (a +R or +M effect). This donation enriches the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. msu.edu Although oxygen is highly electronegative and withdraws electron density inductively (-I effect), the resonance effect is dominant.

In this compound, these effects combine. The powerful activating and directing effect of the methoxy group is the dominant influence. Electrophilic substitution would be strongly directed to the positions ortho and para to the methoxy group.

Table 1: Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Effect | Dominant Electronic Effect |

|---|---|---|---|

| -OCH₃ (Methoxy) | Activating | Ortho, Para | Resonance Donation (+R) |

| -Cl (Chloro) | Deactivating | Ortho, Para | Inductive Withdrawal (-I) |

Overview of this compound as a Versatile Synthetic Intermediate

While specific literature detailing the synthesis and reactivity of the this compound isomer is not extensively available, its structure suggests significant utility as a bifunctional synthetic intermediate. Its versatility arises from the presence of two distinct reactive sites: the primary alkyl bromide of the bromoethyl chain and the substituted aromatic ring.

The primary value of this compound lies in its ability to act as a building block. The bromoethyl side chain is an excellent electrophile for SN2 reactions, allowing for covalent attachment to a wide variety of nucleophiles. The substituted aromatic ring provides a scaffold that can be further modified or incorporated into a larger molecular architecture. Structurally related compounds, such as 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, are known intermediates in the synthesis of complex pharmaceuticals like dapagliflozin, which underscores the value of this substitution pattern in medicinal chemistry. google.comgoogle.com Similarly, other halogenated methoxybenzene derivatives are used as starting materials for creating metabolites of polychlorinated biphenyls (PCBs) for research purposes. researchgate.net

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀BrClO |

| Molecular Weight | 249.53 g/mol |

| Canonical SMILES | COC1=C(C=C(C=C1)CCBr)Cl |

| InChI Key | Predicted: BGRZKSPBDSLTSE-UHFFFAOYSA-N |

| CAS Number | Not found in searched literature |

Contextualization within Modern Organic Synthesis Strategies

Modern organic synthesis emphasizes efficiency, selectivity, and the rapid assembly of molecular complexity. The use of pre-functionalized, versatile intermediates like this compound aligns perfectly with these principles. Employing such a building block is an example of a convergent synthesis strategy. Instead of constructing the substituted phenethyl moiety from simpler precursors in a linear fashion, chemists can use this intermediate to combine complex fragments late in a synthetic sequence.

This approach offers several advantages:

Modularity: The intermediate allows for the separate synthesis of different molecular components that are later joined together. The bromoethyl group acts as a reliable handle for coupling with one fragment, while the aromatic ring can be modified or coupled with another.

Access to Chemical Libraries: By reacting this single intermediate with a diverse set of nucleophiles, medicinal chemists can rapidly generate a library of related compounds for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.

The dual reactivity of this compound makes it a valuable tool for chemists aiming to construct complex target molecules in a planned and efficient manner, reflecting the broader strategic goals that drive contemporary synthetic chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10BrClO |

|---|---|

Molecular Weight |

249.53 g/mol |

IUPAC Name |

4-(2-bromoethyl)-2-chloro-1-methoxybenzene |

InChI |

InChI=1S/C9H10BrClO/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6H,4-5H2,1H3 |

InChI Key |

NKVZDTKNPXWKJV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CCBr)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Bromoethyl 2 Chloro 1 Methoxybenzene

Strategies for Carbon-Bromine Bond Formation

The introduction of a bromine atom onto the terminal carbon of the ethyl group attached to the 2-chloro-1-methoxybenzene core is the pivotal step in the synthesis of the target molecule. The two principal strategies to achieve this transformation are the bromination of a precursor alcohol, namely 2-(3-chloro-4-methoxyphenyl)ethanol, and the radical bromination of the corresponding ethylarene, 4-ethyl-2-chloro-1-methoxybenzene.

Bromination of Precursor Alcohols

A common and reliable method for the synthesis of alkyl bromides is the nucleophilic substitution of alcohols. masterorganicchemistry.comwikipedia.org This approach involves the activation of the hydroxyl group to create a good leaving group, which is subsequently displaced by a bromide ion. For the synthesis of 4-(2-bromoethyl)-2-chloro-1-methoxybenzene, the precursor alcohol would be 2-(3-chloro-4-methoxyphenyl)ethanol.

Two of the most frequently employed reagents for the conversion of primary and secondary alcohols to alkyl bromides are phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂). masterorganicchemistry.comcommonorganicchemistry.com

Phosphorus Tribromide (PBr₃): This reagent is highly effective for converting primary and secondary alcohols into their corresponding alkyl bromides. wikipedia.orgbyjus.com The reaction mechanism involves the initial reaction of the alcohol with PBr₃ to form a phosphorous ester intermediate. This step effectively transforms the hydroxyl group into a good leaving group. A bromide ion, generated in the initial step, then acts as a nucleophile and attacks the carbon atom bearing the leaving group via an Sₙ2 mechanism, resulting in an inversion of stereochemistry if the carbon is chiral. masterorganicchemistry.combyjus.com PBr₃ offers the advantage of providing three moles of bromide for every mole of the reagent. masterorganicchemistry.com This method generally provides high yields and avoids the carbocation rearrangements that can occur with hydrobromic acid. wikipedia.orgvedantu.com

Thionyl Bromide (SOBr₂): Similar to its chloride analogue, thionyl bromide can also be used to synthesize alkyl bromides from alcohols. stackexchange.comechemi.comwikipedia.org The mechanism is analogous, involving the formation of a bromosulfite ester intermediate, which then undergoes nucleophilic attack by a bromide ion. However, thionyl bromide is less stable and more reactive than thionyl chloride and is used less frequently. commonorganicchemistry.comechemi.com Its decomposition can lead to undesired side reactions. echemi.com The use of a base like pyridine (B92270) with thionyl bromide is generally avoided as it can lead to the formation of unreactive salts. commonorganicchemistry.com

| Brominating Agent | Precursor | Product | General Reaction Conditions |

| Phosphorus Tribromide (PBr₃) | 2-(3-chloro-4-methoxyphenyl)ethanol | This compound | Anhydrous solvent (e.g., diethyl ether, dichloromethane), often at low temperatures (e.g., 0 °C) followed by warming to room temperature. |

| Thionyl Bromide (SOBr₂) | 2-(3-chloro-4-methoxyphenyl)ethanol | This compound | Anhydrous, non-protic solvent (e.g., diethyl ether, hexane), typically in the absence of a strong base. |

For the successful bromination of 2-(3-chloro-4-methoxyphenyl)ethanol, careful optimization of the reaction conditions is crucial. The choice of solvent is important to ensure the solubility of the reactants and to facilitate the desired reaction pathway. Anhydrous, non-protic solvents such as diethyl ether, dichloromethane, or tetrahydrofuran (B95107) are commonly used to prevent the decomposition of the brominating agents and unwanted side reactions.

Temperature control is another critical parameter. The initial addition of the brominating agent is often carried out at reduced temperatures (e.g., 0 °C) to manage the exothermic nature of the reaction. The reaction mixture is then typically allowed to warm to room temperature or gently heated to ensure complete conversion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Upon completion, the reaction is usually quenched by the careful addition of water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic byproducts. The desired product, this compound, is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved through column chromatography or distillation.

Radical Bromination Approaches

An alternative strategy for the synthesis of this compound involves the direct bromination of the corresponding ethylarene, 4-ethyl-2-chloro-1-methoxybenzene, at the benzylic position. This is a free-radical substitution reaction. chadsprep.com

N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination as it allows for a low, constant concentration of bromine to be maintained throughout the reaction. chadsprep.commasterorganicchemistry.com This is crucial for favoring radical substitution over electrophilic addition to the aromatic ring. masterorganicchemistry.com The reaction, known as the Wohl-Ziegler reaction, involves the homolytic cleavage of the N-Br bond in NBS to initiate a radical chain reaction. wikipedia.org The resulting bromine radical then abstracts a benzylic hydrogen from 4-ethyl-2-chloro-1-methoxybenzene, which is the most reactive C-H bond due to the resonance stabilization of the resulting benzylic radical. This benzylic radical then reacts with a molecule of bromine to form the desired product and a new bromine radical, which continues the chain reaction.

The initiation of the radical chain reaction in NBS bromination requires an external energy source to generate the initial bromine radicals. organic-chemistry.orgnih.gov This is typically achieved through the use of a radical initiator or by photochemical means.

Azobisisobutyronitrile (AIBN): AIBN is a common chemical radical initiator. organic-chemistry.org Upon gentle heating, it decomposes to form two cyanoisopropyl radicals and a molecule of nitrogen gas. The cyanoisopropyl radicals can then react with NBS to generate the bromine radicals needed to start the chain reaction.

UV Light: Irradiation with ultraviolet (UV) light can also be used to initiate the bromination. researchgate.net The energy from the UV light promotes the homolytic cleavage of the N-Br bond in NBS, directly forming the necessary bromine radicals. Visible light has also been shown to induce benzylic bromination with NBS. researchgate.netnih.gov

The reaction is typically carried out in a non-polar solvent that is inert to the reaction conditions, with carbon tetrachloride being a classic choice, although less toxic solvents like acetonitrile (B52724) are now more commonly used. publish.csiro.au The reaction is often run at reflux temperature to facilitate the decomposition of the initiator and to promote the radical chain process.

| Initiator System | Precursor | Product | General Reaction Conditions |

| AIBN | 4-Ethyl-2-chloro-1-methoxybenzene | This compound | Reflux in an inert solvent (e.g., acetonitrile, carbon tetrachloride) with NBS. |

| UV Light | 4-Ethyl-2-chloro-1-methoxybenzene | This compound | Irradiation with a UV lamp in an inert solvent with NBS. |

Regioselectivity Control in Bromomethylation versus Bromoethylation

Directly introducing a bromoethyl group onto an aromatic ring via electrophilic substitution, such as a Friedel-Crafts reaction, is fraught with challenges that complicate regioselectivity and yield. The primary obstacle in a hypothetical Friedel-Crafts bromoethylation using a reagent like 1,2-dibromoethane (B42909) is the nature of the carbocation intermediate. The reaction would proceed through a primary carbocation, which is highly unstable and prone to rearrangement to a more stable secondary or tertiary carbocation. This makes controlling the final structure of the alkyl chain exceptionally difficult.

Furthermore, the alkyl group, once added, activates the ring, making it susceptible to polyalkylation, where multiple ethyl groups are added to the ring, reducing the yield of the desired mono-alkylated product. libretexts.orglibretexts.org

In contrast, bromomethylation, while still an alkylation reaction, involves a more stable or complexed electrophile, offering somewhat better control. However, to achieve the specific 2-bromoethyl side chain, chemists typically avoid direct bromoethylation in favor of multi-step sequences that build the side chain in a controlled manner. These methods include:

Friedel-Crafts Acylation followed by Reduction and Bromination: A common strategy is to first introduce an acetyl group (-COCH₃) via Friedel-Crafts acylation. The resulting ketone is then reduced to an alcohol, which can be subsequently converted to the desired bromoethyl group. This circumvents the issues of carbocation rearrangement and polyalkylation.

Synthesis from a Styrene (B11656) Intermediate: Another robust method involves creating a vinyl group on the aromatic ring, forming a substituted styrene. Subsequent anti-Markovnikov addition of hydrogen bromide (HBr) across the double bond, typically using peroxides as radical initiators, selectively places the bromine atom on the terminal carbon of the ethyl chain. brainly.comchegg.com

This strategic control—choosing a multi-step pathway over a direct, uncontrolled alkylation—is the key to achieving the desired regioselectivity for the bromoethyl side chain.

Alkylation Reactions Involving Halogenated Precursors

The synthesis of this compound inherently involves reactions on a halogenated precursor. The Friedel-Crafts reaction is a cornerstone of C-C bond formation on aromatic rings, but its application requires careful consideration of the existing substituents. wikipedia.org Halogens on an aromatic ring are deactivating substituents, meaning they slow down the rate of electrophilic aromatic substitution compared to benzene (B151609). However, they are still compatible with Friedel-Crafts conditions.

A highly effective and controllable method for introducing an ethyl group onto a halogenated anisole (B1667542) ring is through a two-step Friedel-Crafts acylation-reduction sequence. organic-chemistry.org

Step 1: Friedel-Crafts Acylation: An acyl group, such as an acetyl group from acetyl chloride (CH₃COCl), is introduced in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The acylium ion (CH₃CO⁺) electrophile is resonance-stabilized and does not undergo rearrangement. Furthermore, the resulting ketone product is deactivated, which prevents subsequent polyacylation reactions. mt.com

Step 2: Reduction: The ketone is then reduced to an alkyl group. Common methods include the Clemmensen reduction (using zinc-mercury amalgam in hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).

This two-step protocol provides a reliable way to install the ethyl chain that will later be functionalized, avoiding the primary limitations of direct Friedel-Crafts alkylation. libretexts.org

Introduction of Halogen Substituents on the Aromatic Ring

Regioselective Chlorination Strategies

Achieving regioselective chlorination is critical in the synthesis of polysubstituted benzenes. The position of the incoming chlorine electrophile is dictated by the directing effects of the substituents already present on the ring. For a precursor such as 4-bromoanisole, the powerful activating and directing influence of the methoxy (B1213986) group governs the reaction's outcome.

Various chlorinating agents can be employed, including sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), or molecular chlorine (Cl₂) with a Lewis acid catalyst. tcichemicals.com In recent years, more advanced methods using palladium or copper catalysts have been developed to achieve high regioselectivity under milder conditions. rsc.orgchemrxiv.org For a substrate like 4-bromoanisole, the strong ortho-directing effect of the methoxy group will guide the chlorination to the C2 position, as the para position is already occupied by bromine.

Influence of Methoxy Group on Electrophilic Aromatic Substitution

The methoxy group (-OCH₃) is a potent activating group in electrophilic aromatic substitution (EAS). Its influence stems from a powerful resonance effect that outweighs its inductive, electron-withdrawing effect. The oxygen atom's lone pairs of electrons are delocalized into the aromatic π-system, significantly increasing the electron density at the ortho and para positions.

This enrichment of electron density makes the aromatic ring a much stronger nucleophile and stabilizes the carbocation intermediate (the sigma complex) formed during the substitution. The resonance stabilization is most effective when the electrophile adds to the ortho or para positions, making the methoxy group a strong ortho-, para-director. This directing effect is fundamental to predicting the outcome of halogenation and alkylation steps in the synthesis of this compound.

| Substituent | Type | Activating/Deactivating | Directing Effect |

| -OCH₃ | Strong Electron Donor (Resonance) | Strong Activator | Ortho, Para |

| -Cl | Weak Electron Donor (Resonance), Strong Inductive Withdrawer | Weak Deactivator | Ortho, Para |

| -Br | Weak Electron Donor (Resonance), Strong Inductive Withdrawer | Weak Deactivator | Ortho, Para |

| -CH₂CH₃ | Weak Electron Donor (Inductive) | Weak Activator | Ortho, Para |

This interactive table summarizes the directing effects of substituents relevant to the synthesis.

Multi-Step Synthesis Pathways to this compound

Constructing a polysubstituted benzene like this compound requires a logical sequence of reactions to ensure the correct placement of each substituent. youtube.comlibretexts.org Working backward from the target molecule (retrosynthesis) helps to devise a viable forward pathway.

Sequential Halogenation and Alkylation Protocols

A plausible and controlled synthetic route can be designed by combining the principles of electrophilic substitution and side-chain functionalization. The following multi-step pathway leverages the strong directing effect of the methoxy group and employs a controlled method for creating the bromoethyl side chain.

Friedel-Crafts Acylation of 2-Chloroanisole: The synthesis begins with 2-chloro-1-methoxybenzene. A Friedel-Crafts acylation using acetyl chloride and aluminum chloride is performed. The methoxy group is a much stronger ortho-, para-director than the chloro group. Therefore, the acylation occurs predominantly at the position para to the methoxy group, yielding 1-(3-chloro-4-methoxyphenyl)ethanone .

Reduction to an Alcohol: The resulting ketone is selectively reduced to a secondary alcohol using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). This step produces 1-(3-chloro-4-methoxyphenyl)ethanol .

Dehydration to an Alkene: The alcohol is then dehydrated to form an alkene. This is typically achieved by heating with a strong acid catalyst, such as sulfuric acid (H₂SO₄), to eliminate water and form the intermediate 2-chloro-4-vinyl-1-methoxybenzene .

Anti-Markovnikov Hydrobromination: The final step is the addition of hydrogen bromide (HBr) across the vinyl group's double bond under anti-Markovnikov conditions. Using HBr in the presence of peroxides (ROOR) initiates a free-radical addition mechanism, which selectively places the bromine atom on the terminal, less substituted carbon of the ethyl chain. This yields the final product, This compound .

This sequential protocol ensures high regioselectivity for all substituents by carefully choosing the order of reactions and the specific reagents for each transformation.

Protecting Group Strategies for Functional Group Compatibility

The key functional groups in the synthetic intermediates are the aromatic chloro group, the methoxy ether, and the carboxylic acid/alcohol side chain.

Aromatic Chloro and Methoxy Groups: Both the chloro and methoxy groups on the benzene ring are generally unreactive under the conditions used for the reduction of the carboxylic acid and the bromination of the alcohol. Ethers, like the methoxy group, are stable to strong nucleophiles and reducing agents such as LiAlH₄. While some Lewis acids used in Friedel-Crafts reactions can cleave aryl methyl ethers, this is not a concern in the primary synthetic route that avoids this reaction type.

Carboxylic Acid and Alcohol Groups: The primary synthetic route does not require any protecting groups. The reactivity of the carboxylic acid towards LiAlH₄ is desired in the first step. In the second step, the hydroxyl group of the intermediate is the intended site of reaction for bromination. The other functional groups on the molecule are compatible with the reagents used for these transformations.

Reactivity and Mechanistic Investigations of 4 2 Bromoethyl 2 Chloro 1 Methoxybenzene

Nucleophilic Substitution Reactions at the Bromoethyl Moiety

The primary alkyl bromide structure of the bromoethyl group in 4-(2-bromoethyl)-2-chloro-1-methoxybenzene strongly favors a bimolecular nucleophilic substitution (SN2) mechanism. chemicalnote.comwikipedia.org This single-step, concerted process involves the backside attack of a nucleophile on the carbon atom bonded to the bromine, leading to an inversion of configuration at that center. chemicalnote.com The rate of these reactions is dependent on the concentrations of both the substrate and the attacking nucleophile. chemicalnote.comwikipedia.org

A variety of nucleophiles can be employed to displace the bromide ion, leading to a range of functionalized products.

Amines: Primary and secondary amines are effective nucleophiles that react with this compound to form the corresponding secondary and tertiary amines, respectively. The initial product of the SN2 reaction is an ammonium (B1175870) salt, which is then deprotonated to yield the neutral amine. libretexts.org Overalkylation can be a competing reaction, as the product amine is also nucleophilic. youtube.com

Thiols: Thiolate anions (RS⁻), formed by the deprotonation of thiols, are excellent nucleophiles for SN2 reactions due to their high polarizability and moderate basicity. nih.gov The reaction with this compound would yield the corresponding thioether.

Alcohols: Alcohols are weaker nucleophiles than amines or thiols. To facilitate the SN2 reaction, the alcohol is typically converted to its more nucleophilic conjugate base, the alkoxide ion (RO⁻), by treatment with a strong base. The reaction with an alkoxide would produce an ether. edubull.com

| Nucleophile | General Formula | Product Type |

|---|---|---|

| Amine | RNH₂ / R₂NH | Substituted Amine |

| Thiol | RSH | Thioether |

| Alcohol | ROH | Ether |

The rate of the SN2 reaction is sensitive to both steric and electronic effects.

Steric Factors: The bromoethyl group is a primary alkyl halide, which presents minimal steric hindrance to the approaching nucleophile, thus favoring the SN2 pathway. ulethbridge.ca Branching on the alkyl chain or the use of bulky nucleophiles would be expected to decrease the reaction rate. libretexts.org

Electronic Factors: The substituents on the benzene (B151609) ring, a chloro group at the 2-position and a methoxy (B1213986) group at the 1-position, can influence the reactivity of the bromoethyl side chain. The electron-withdrawing inductive effect of the chlorine atom and the electron-donating resonance effect of the methoxy group can subtly alter the electron density at the benzylic position, which in turn can affect the transition state energy of the SN2 reaction. However, for a bromoethyl group, these effects are transmitted through two sigma bonds and are generally less pronounced than in benzylic systems.

Rate = k[Substrate][Nucleophile] chemicalnote.com

The rate constant, k, would be influenced by the nature of the nucleophile, the leaving group, the solvent, and the electronic effects of the substituents on the aromatic ring. For a series of substituted phenethyl bromides, a Hammett plot could be constructed by plotting the logarithm of the rate constants against the Hammett substituent constants (σ). walisongo.ac.id A positive slope (ρ value) would indicate that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge on the leaving group in the transition state. walisongo.ac.id

| Parameter | Influence on SN2 Reaction Rate |

|---|---|

| Concentration of Substrate | Directly proportional |

| Concentration of Nucleophile | Directly proportional |

| Steric Hindrance | Inversely proportional |

| Strength of Nucleophile | Directly proportional |

| Leaving Group Ability | Directly proportional |

Elimination Reactions

In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction to form a styrene (B11656) derivative.

Dehydrohalogenation involves the removal of a hydrogen atom from the carbon adjacent to the bromo-substituted carbon (the β-carbon) and the bromide ion. This results in the formation of 3-chloro-4-methoxystyrene. This reaction is a common method for the synthesis of substituted styrenes. google.compatsnap.com

The most probable mechanism for the dehydrohalogenation of a primary alkyl halide like this compound is the bimolecular elimination (E2) mechanism. libretexts.org This is a concerted, one-step process where the base removes a proton from the β-carbon at the same time as the bromide leaving group departs. masterorganicchemistry.com The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. masterorganicchemistry.com

The regioselectivity of the E2 reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. khanacademy.org In this case, there is only one possible alkene product. The stereochemistry of the E2 reaction is typically anti-periplanar, meaning the base, the β-hydrogen, the α-carbon, and the leaving group are all in the same plane, with the β-hydrogen and the leaving group on opposite sides of the C-C bond. chemistrysteps.com

| Reactant | Base | Major Product | Reaction Type |

|---|---|---|---|

| This compound | Strong, non-nucleophilic base (e.g., potassium tert-butoxide) | 3-chloro-4-methoxystyrene | E2 Elimination |

Cross-Coupling Reactions and Organometallic Chemistry

The presence of both an aryl chloride and an alkyl bromide moiety in this compound opens up numerous possibilities for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions. The inherent differences in the reactivity of the C(sp²)-Cl and C(sp³)-Br bonds are central to developing selective synthetic strategies.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures. nobelprize.orgmdpi.com For this compound, the primary challenge and opportunity lie in the chemoselective functionalization of either the aryl chloride or the alkyl bromide.

The general reactivity trend for halides in oxidative addition to palladium(0), a key step in these catalytic cycles, is I > Br > Cl. wikipedia.org This suggests that the C(sp³)-Br bond would be more reactive than the C(sp²)-Cl bond. However, the oxidative addition of alkyl halides can be complicated by side reactions like β-hydride elimination. nih.gov Conversely, the C(sp²)-Cl bond is notoriously unreactive and often requires specialized catalysts. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. libretexts.orgyoutube.com It is plausible to achieve selective coupling at the C-Br bond using standard palladium catalysts like Pd(PPh₃)₄ with a boronic acid in the presence of a base. nobelprize.org To engage the less reactive C-Cl bond, more forcing conditions and specialized ligands that facilitate the oxidative addition of aryl chlorides would be necessary. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.orgrsc.org Selective reaction at the C-Br bond with an alkene like styrene or an acrylate (B77674) is anticipated under standard Heck conditions. The intramolecular Heck reaction, where the bromoethyl chain reacts with a tethered alkene, could also be a viable pathway for constructing cyclic structures. chim.it Activating the C-Cl bond for a Heck reaction would again require more specialized catalytic systems. nih.gov

Stille Coupling: This reaction utilizes an organotin reagent as the coupling partner. libretexts.org Similar to the Suzuki coupling, the chemoselectivity is expected to favor the C-Br bond. The mild conditions often employed in Stille couplings could be advantageous for preserving the aryl chloride moiety for subsequent transformations.

The following table outlines plausible conditions for selective cross-coupling reactions.

| Coupling Reaction | Target Bond | Palladium Precatalyst | Ligand | Base | Coupling Partner | Expected Outcome |

| Suzuki-Miyaura | C(sp³)-Br | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Arylboronic acid | Selective coupling at the ethyl side chain. |

| Suzuki-Miyaura | C(sp²)-Cl | Pd₂(dba)₃ | Buchwald-type phosphine (B1218219) | K₃PO₄ | Arylboronic acid | Coupling at the aromatic ring, may require higher temperatures. |

| Heck | C(sp³)-Br | Pd(OAc)₂ | None or P(o-tol)₃ | Et₃N | Alkene | Vinylation of the ethyl side chain. |

| Stille | C(sp³)-Br | Pd(PPh₃)₄ | PPh₃ | None | Organostannane | Stannane transfer to the ethyl side chain. |

The generation of organometallic reagents from this compound provides access to potent carbon nucleophiles. The choice of metal and reaction conditions is critical for selective reagent formation.

Grignard Reagents: The formation of a Grignard reagent typically involves the reaction of an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comchemguide.co.uk Given the higher reactivity of alkyl bromides compared to aryl chlorides, the selective formation of the Grignard reagent at the bromoethyl side chain is highly probable. libretexts.org It is crucial to use anhydrous conditions, as Grignard reagents are strong bases and react readily with protic solvents like water. libretexts.org The resulting organomagnesium compound, 2-(3-chloro-4-methoxyphenyl)ethylmagnesium bromide, can then be used in reactions with various electrophiles, such as aldehydes, ketones, and carbon dioxide. chemguide.co.uk

Organolithium Reagents: Organolithium reagents can be prepared through several methods, including reaction with lithium metal or via lithium-halogen exchange. wikipedia.org For this compound, a lithium-halogen exchange using an alkyllithium reagent like tert-butyllithium (B1211817) at low temperatures would likely occur selectively at the C-Br bond to form 2-(3-chloro-4-methoxyphenyl)ethyllithium. This method is often faster and cleaner than using lithium metal. These reagents are extremely strong bases and powerful nucleophiles. libretexts.orgyoutube.com

Achieving high selectivity in cross-coupling reactions involving substrates with multiple reactive sites, such as this compound, is highly dependent on the catalyst system. nih.gov The ligand coordinated to the palladium center plays a crucial role in modulating the catalyst's reactivity and selectivity. nih.gov

To selectively target the robust C(sp²)-Cl bond while leaving the C(sp³)-Br bond intact, catalysts with high activity are required. This is typically achieved by using bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines such as SPhos or XPhos) or N-heterocyclic carbenes (NHCs). nih.govnsf.gov These ligands promote the challenging oxidative addition of the aryl chloride to the Pd(0) center and stabilize the active catalytic species. acs.org

Conversely, to favor reaction at the C(sp³)-Br bond, a less reactive catalyst might be employed. Traditional phosphine ligands like triphenylphosphine (B44618) (PPh₃) with a standard Pd(II) precatalyst such as palladium(II) acetate (B1210297) are often sufficient for coupling alkyl bromides. nih.gov By carefully tuning the ligand, temperature, and solvent, a high degree of control over the reaction's site selectivity can be achieved. cam.ac.uk

The following table summarizes the influence of different ligand types on the selectivity of cross-coupling reactions.

| Ligand Class | Example Ligands | Target Bond | Rationale |

| Simple Phosphines | PPh₃, PCy₃ | C(sp³)-Br | Standard reactivity, generally insufficient to activate the C-Cl bond under mild conditions. |

| Biaryl Phosphines | SPhos, XPhos, RuPhos | C(sp²)-Cl | Bulky and electron-rich nature promotes the difficult oxidative addition of aryl chlorides. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | C(sp²)-Cl | Strong σ-donors that form stable, highly active palladium complexes capable of activating C-Cl bonds. nsf.gov |

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is substituted with an activating methoxy group and a deactivating chloro group. This substitution pattern directs the regioselectivity of electrophilic aromatic substitution reactions.

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.org It utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. harvard.edubaranlab.org

In this compound, the methoxy group is a potent DMG. harvard.edu Treatment with an organolithium base like n-butyllithium or sec-butyllithium (B1581126) would lead to the coordination of lithium to the methoxy oxygen. This proximity effect facilitates the deprotonation of the most acidic adjacent aromatic proton. The two ortho-positions to the methoxy group are C2 and C6. The C2 position is already substituted with chlorine. Therefore, deprotonation is expected to occur exclusively at the C3 position. The chloro group is also an ortho-director, which would further activate the C3 position towards deprotonation. unblog.fr

The resulting aryllithium intermediate is a versatile nucleophile that can be trapped with a wide range of electrophiles to introduce a new substituent at the C3 position with high regioselectivity. wikipedia.orgwku.edu

The table below lists potential electrophiles and the resulting products from the DoM reaction.

| Electrophile | Reagent | Product after Quench |

| Carbonyl compounds | Aldehydes, Ketones | Benzyl alcohols |

| Carbon dioxide | CO₂(s) | Benzoic acids |

| Alkyl halides | CH₃I | Methylated arenes |

| Silyl halides | TMSCl | Aryl silanes |

| Borates | B(OMe)₃ | Arylboronic esters |

The halogen-dance reaction is a base-catalyzed isomerization where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. wikipedia.orgrsc.org This rearrangement proceeds through a series of deprotonation and halogenation steps, and the thermodynamic stability of the intermediate organometallic species is the driving force. wikipedia.orgresearchgate.net

For this compound, a halogen-dance involving the chlorine atom is a theoretical possibility under strongly basic conditions, such as with lithium diisopropylamide (LDA). clockss.orgwhiterose.ac.uk If deprotonation were to occur at the C3 position, the resulting aryllithium species could potentially induce the migration of the chlorine atom from the C2 to the C6 position, if the C6-lithiated intermediate is thermodynamically more stable. However, given that the initial deprotonation is strongly directed to C3 by both the methoxy and chloro groups, a subsequent halogen migration might be less favorable compared to trapping the C3-lithiated species with an external electrophile. Nevertheless, the potential for such rearrangements should be considered when designing syntheses that employ strong bases. clockss.org

Radical Reactions and Their Applications

The reactivity of this compound in radical transformations, particularly those leading to cyclic structures, is a subject of significant interest in synthetic organic chemistry. While direct studies on this specific compound are not extensively documented, its structural motifs—a bromoethyl chain attached to a substituted benzene ring—are characteristic of precursors utilized in a variety of radical-mediated cyclization reactions. The presence of the bromoethyl group provides a ready handle for the generation of a primary alkyl radical, which can then undergo intramolecular reactions. The substitution pattern on the aromatic ring, featuring a chloro and a methoxy group, is expected to influence the regioselectivity and efficiency of these cyclization processes.

Photoinduced and Redox-Mediated Radical Transformations

Photoinduced and redox-mediated methods offer powerful and often mild conditions for the generation of radical intermediates from precursors like this compound. These approaches can initiate the homolytic cleavage of the carbon-bromine bond, setting the stage for subsequent intramolecular reactions.

Photoinduced Transformations:

Visible-light photoredox catalysis has emerged as a versatile tool for initiating radical reactions. In a typical scenario, a photocatalyst, upon absorption of light, can engage in a single-electron transfer (SET) process with a suitable substrate. For a molecule like this compound, a reductive quenching cycle of a photocatalyst could lead to the transfer of an electron to the bromoethyl moiety, facilitating the cleavage of the C-Br bond and the formation of the corresponding primary alkyl radical.

The general mechanism for such a photoinduced radical cyclization is depicted below:

Excitation: A photocatalyst (PC) absorbs a photon of light to reach an excited state (PC*).

Single-Electron Transfer (SET): The excited photocatalyst transfers an electron to the bromoethylbenzene derivative, leading to the formation of a radical anion.

Fragmentation: The radical anion undergoes rapid fragmentation to release a bromide ion and generate the primary alkyl radical.

Intramolecular Cyclization: The generated radical attacks the aromatic ring in an intramolecular fashion.

Rearomatization/Termination: The resulting radical intermediate is then oxidized and deprotonated to afford the cyclized product and regenerate the ground-state photocatalyst.

The regioselectivity of the radical attack on the aromatic ring is a crucial aspect of these transformations. The presence of the methoxy and chloro substituents on the benzene ring of this compound will play a directing role in this step.

Redox-Mediated Transformations:

Redox-mediated radical reactions can be initiated by various transition metal complexes or reducing agents. For instance, copper-catalyzed atom transfer radical cyclization (ATRC) is a well-established method for the cyclization of alkyl halides. In such a process, a lower oxidation state transition metal complex (e.g., Cu(I)) abstracts the halogen atom from the substrate to generate the radical intermediate and a higher oxidation state metal-halide species (e.g., Cu(II)Br). The subsequent cyclization and termination steps would be similar to those in the photoinduced pathway.

Similarly, reducing agents like tributyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane (B43935) (TTMSS) can be used to generate the primary alkyl radical from the bromoethyl precursor via a chain reaction mechanism. However, modern synthetic methods often favor catalyst-based approaches to avoid the use of stoichiometric amounts of toxic tin reagents.

The table below summarizes plausible conditions for initiating radical transformations of this compound based on analogous systems.

| Initiation Method | Typical Reagents/Catalysts | Proposed Intermediate | Potential Product |

| Photoinduced | Ru(bpy)₃²⁺ or Ir(ppy)₃, visible light, amine | Primary alkyl radical | 6-Chloro-7-methoxy-2,3-dihydrobenzofuran |

| Redox-Mediated (ATRC) | CuBr, PMDETA | Primary alkyl radical | 6-Chloro-7-methoxy-2,3-dihydrobenzofuran |

| Redox-Mediated (Reductant) | Bu₃SnH, AIBN | Primary alkyl radical | 6-Chloro-7-methoxy-2,3-dihydrobenzofuran |

Applications of 4 2 Bromoethyl 2 Chloro 1 Methoxybenzene in Advanced Organic Synthesis

Construction of Complex Polycyclic and Heterocyclic Systems

While no specific examples involving 4-(2-Bromoethyl)-2-chloro-1-methoxybenzene have been found, compounds with similar structural features are frequently employed in the synthesis of complex molecular architectures.

Annulation Reactions and Ring Closure Strategies

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are a powerful tool in the synthesis of polycyclic systems. A molecule like this compound could potentially serve as a precursor in such reactions. For instance, the bromoethyl group could be transformed into a variety of functional groups that could then participate in intramolecular cyclization reactions to form a new ring fused to the benzene (B151609) core.

Synthesis of Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles

The bromoethyl group is a key functionality for the synthesis of various heterocycles. Through reaction with primary amines, for example, it can lead to the formation of N-substituted aminoethyl derivatives, which can then undergo intramolecular cyclization to form nitrogen-containing heterocycles like indolines or tetrahydroquinolines, depending on the reaction conditions and the nature of the aromatic ring. Similarly, reactions with oxygen or sulfur nucleophiles could pave the way for the synthesis of oxygen- or sulfur-containing heterocyclic systems.

Elaboration of Carbon Scaffolds

The functional handles present in this compound would theoretically allow for the extension and modification of its carbon skeleton.

Chain Extension and Functionalization Reactions

The bromoethyl group is amenable to a wide range of transformations that can extend the carbon chain. For example, it can be converted into a Grignard reagent or an organolithium species, which can then react with various electrophiles to form new carbon-carbon bonds. Furthermore, the chloro and methoxy (B1213986) groups on the aromatic ring can be modified or used to direct further functionalization of the benzene ring.

Stereoselective Transformations for Chiral Molecule Construction

While there is no specific information on stereoselective reactions involving this compound, the bromoethyl side chain offers a potential site for the introduction of chirality. For instance, a stereoselective substitution of the bromine atom could establish a chiral center. Subsequent transformations of this chiral intermediate could then lead to the synthesis of enantiomerically enriched molecules.

Precursor for Advanced Polymer Monomers

The structure of this compound suggests its potential as a precursor for polymer monomers. The bromoethyl group could be converted into a polymerizable functionality, such as a vinyl group or an epoxide. The presence of the chloro and methoxy substituents on the aromatic ring would impart specific properties, such as thermal stability and solubility, to the resulting polymer.

Synthesis of Functionalized Monomers for Conjugated Polymers

The development of novel conjugated polymers with tailored properties is a cornerstone of materials science, with applications ranging from organic electronics to sensor technology. The functionalization of these polymers, often through the introduction of specific side chains, is a key strategy to fine-tune their electronic, optical, and solubility characteristics. beilstein-journals.orgnih.gov this compound can be envisioned as a precursor for such functionalized monomers.

One potential synthetic route involves the conversion of the bromoethyl group into a polymerizable moiety. For instance, elimination of HBr would yield a vinyl group, creating a styrene-type monomer. Alternatively, reaction with a suitable acetylene (B1199291) source could introduce a terminal alkyne, ready for polymerization via methods like alkyne metathesis.

A more versatile approach is post-polymerization functionalization. nih.govresearchgate.neted.ac.ukrsc.org In this strategy, a conjugated polymer backbone, such as polythiophene, is first synthesized with reactive sites. The bromoethyl group of this compound can then be grafted onto the polymer backbone through nucleophilic substitution reactions. For example, a polythiophene derivative bearing hydroxyl or amino side chains could be reacted with this compound to introduce the 2-chloro-4-methoxyphenethyl side chains. cmu.edu

Table 1: Potential Polymerizable Monomers Derived from this compound

| Monomer Structure | Synthetic Precursor | Potential Polymerization Method |

| 2-Chloro-1-methoxy-4-vinylbenzene | This compound | Radical Polymerization, ROMP |

| 4-(2-Ethynyl)-2-chloro-1-methoxybenzene | This compound | Alkyne Metathesis, Click Polymerization |

Control over Polymer Architecture and Properties via Monomer Design

The design of the monomer is crucial in dictating the final properties of the resulting polymer. The introduction of the 2-chloro-4-methoxyphenethyl side chain, derived from this compound, can influence several key characteristics of a conjugated polymer.

The bulky and somewhat polar nature of this side chain can significantly impact the polymer's solubility and processability. The methoxy group can enhance solubility in organic solvents, facilitating fabrication of thin films for electronic devices. The chloro substituent, being electron-withdrawing, can subtly modulate the electronic properties of the polymer backbone, influencing its HOMO/LUMO energy levels and, consequently, its performance in applications like organic photovoltaics or field-effect transistors.

Table 2: Predicted Influence of the 2-chloro-4-methoxyphenethyl Side Chain on Conjugated Polymer Properties

| Polymer Property | Predicted Effect of Side Chain | Rationale |

| Solubility | Increased | The methoxy group enhances interaction with organic solvents. |

| Electronic Properties | Modified HOMO/LUMO levels | The electron-withdrawing chlorine atom can lower the energy levels. |

| Solid-State Packing | Disrupted π-π stacking | The bulky side chain can increase interchain distance. |

| Film Morphology | Potentially more amorphous | Steric hindrance from the side chain may prevent high crystallinity. |

Building Block for Molecular Probes and Labeling Reagents

Molecular probes and labeling reagents are indispensable tools in chemical biology and diagnostics. rsc.orgrsc.org The reactive bromoethyl group of this compound makes it an attractive scaffold for the synthesis of such molecules.

Incorporation of Fluorescent Tags or Isotopic Labels

The bromoethyl moiety serves as an excellent electrophilic handle for the attachment of fluorescent dyes. nih.govmdpi.com A variety of fluorophores containing nucleophilic groups (e.g., amines, thiols, or phenols) can be readily coupled to this compound. This allows for the creation of a library of fluorescent probes with varying spectral properties. The chloro and methoxy substituents on the benzene ring can also influence the photophysical properties of the resulting probe, potentially leading to solvatochromic or environment-sensitive fluorescent reporters.

For applications in mass spectrometry and NMR spectroscopy, isotopic labeling is a powerful technique. wikipedia.orgresearchgate.netnih.govnih.gov this compound can be synthesized with isotopic labels, such as ¹³C or ²H (deuterium), within its structure. This labeled molecule can then be incorporated into larger biomolecules or used as a tracer in metabolic studies. The presence of the halogen atoms (Cl and Br) provides a distinct isotopic pattern in mass spectrometry, facilitating the identification and quantification of labeled species.

Design of Affinity Ligands or Chemical Sensors

Affinity ligands are molecules designed to bind with high specificity to a particular biological target, such as a protein or nucleic acid. nih.gov The 2-chloro-4-methoxyphenyl group can serve as a recognition element, interacting with the target through hydrophobic, van der Waals, and dipole-dipole interactions. The bromoethyl group allows for the covalent attachment of this recognition motif to a solid support for affinity chromatography or to other molecular components to create bifunctional probes.

In the realm of chemical sensors, the electronic properties of the substituted benzene ring can be exploited. mdpi.comnih.gov For instance, the this compound core could be incorporated into a larger system that exhibits changes in its fluorescence or electrochemical properties upon binding to a specific analyte. The chloro and methoxy groups can be modified to tune the binding affinity and selectivity of the sensor for the target molecule.

Table 3: Potential Applications in Molecular Probes and Labeling

| Application | Role of this compound | Key Functional Group |

| Fluorescent Probes | Scaffold for attaching fluorophores | Bromoethyl group |

| Isotopic Labeling | Carrier of stable isotopes | Aromatic ring and ethyl chain |

| Affinity Ligands | Recognition element and linker | Substituted benzene ring and bromoethyl group |

| Chemical Sensors | Core structure for analyte binding | Substituted benzene ring |

Advanced Spectroscopic and Analytical Characterization for Derived Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule, allowing chemists to map out atomic connectivity and infer three-dimensional structure.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the first and most crucial steps in characterizing the products derived from reactions involving substituted benzene (B151609) rings. For instance, in the synthesis of complex molecules like Vortioxetine, which features a substituted phenyl-piperazine sulfide (B99878) moiety, NMR is essential for confirming the structure of intermediates and the final product.

In the analysis of a Boc-protected Vortioxetine intermediate, the ¹H NMR spectrum (in CDCl₃, 500 MHz) reveals key signals that confirm its structure. googleapis.com Protons on the dimethylphenyl group appear as distinct singlets at δ 2.33 and 2.37 ppm. The protons of the piperazine (B1678402) ring appear as multiplets around δ 3.02 and 3.63 ppm, while the aromatic protons are observed in the δ 6.53-7.38 ppm range. A characteristic singlet for the nine protons of the tert-butoxycarbonyl (Boc) protecting group is found at δ 1.51 ppm. googleapis.com

Upon deprotection and formation of the Vortioxetine hydrobromide salt, the ¹H NMR spectrum (in DMSO-d₆, 500 MHz) shows shifts in these signals. The methyl group protons are located at δ 2.23 and 2.32 ppm, and the piperazine protons form a broad multiplet between δ 3.15-3.27 ppm. The aromatic protons resonate between δ 6.40 and 7.32 ppm. A broad signal corresponding to the protonated amine protons of the piperazine ring appears at δ 8.85 ppm, confirming the salt formation. google.comgoogle.com

Table 1: Representative ¹H NMR Chemical Shifts (δ) for Vortioxetine Derivatives

| Compound | Solvent | Methyl Protons (ppm) | Piperazine Protons (ppm) | Aromatic Protons (ppm) | Other Key Signals (ppm) |

|---|---|---|---|---|---|

| Boc-Protected Vortioxetine googleapis.com | CDCl₃ | 2.33 (s), 2.37 (s) | 3.02 (m), 3.63 (m) | 6.53-7.38 (m) | 1.51 (s, Boc group) |

Data sourced from patent literature. s = singlet, m = multiplet, br = broad.

While 1D NMR provides fundamental information, two-dimensional (2D) NMR techniques are often necessary to assemble the complete structural puzzle for complex derivatives.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. In a derived compound, COSY spectra would be used to trace the connectivity within the ethyl chain and to establish the relative positions of protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly attached proton and carbon atoms (¹H-¹³C). It is an essential tool for unambiguously assigning carbon signals in the ¹³C NMR spectrum based on their attached, and often more easily assigned, protons. For example, the signals for the methyl carbons can be definitively linked to the corresponding methyl proton singlets.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over longer ranges (typically two or three bonds). HMBC is critical for piecing together different fragments of a molecule. For instance, it can connect the piperazine ring to the substituted phenyl ring by showing a correlation between the piperazine N-H protons and the carbons of the phenyl ring, confirming the point of attachment.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. This is a critical step in confirming the identity of a newly synthesized compound. For example, various synthesized derivatives of Vortioxetine have been characterized using HRMS to confirm that the experimentally determined molecular formula matches the calculated formula of the target compound. nih.gov For a Boc-protected Vortioxetine intermediate, a mass spectrum using electrospray ionization (ESI), a soft ionization technique, would show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 399. googleapis.com This confirms the molecular weight of the intact molecule.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a hybrid technique that couples the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. It is exceptionally useful for analyzing complex reaction mixtures to identify the main product, byproducts, and unreacted starting materials. nih.gov

In the context of synthesizing derivatives, LC-MS would first separate the components of the reaction mixture. Each separated component then enters the mass spectrometer. In MS/MS mode, a specific ion (e.g., the [M+H]⁺ ion of the expected product) is selected, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern serves as a "fingerprint" for the compound, allowing for highly selective and sensitive detection even in a complex matrix. This technique is also instrumental in studying the degradation of drug molecules, where it is used to identify and characterize degradation products under various stress conditions. researchgate.netresearchgate.net

Table 2: Mass Spectrometry Data for a Vortioxetine Derivative

| Compound | Ionization Mode | Observed m/z | Interpretation |

|---|---|---|---|

| Boc-Protected Vortioxetine googleapis.com | ESI | 399 | [M+H]⁺ |

Data indicates the mass-to-charge ratio (m/z) of the protonated molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

In the characterization of derivatives of 4-(2-bromoethyl)-2-chloro-1-methoxybenzene, IR spectroscopy would be used to monitor the reaction. For example, if the bromoethyl group is converted into an amine, the IR spectrum of the product would show characteristic N-H stretching bands (typically in the 3300-3500 cm⁻¹ region), which would be absent in the starting material. Similarly, the introduction of carbonyl groups (C=O) or nitrile groups (C≡N) would give rise to strong, characteristic absorption bands in the IR spectrum. While detailed structural elucidation relies on NMR and MS, IR spectroscopy provides a rapid and straightforward method for verifying the success of a chemical transformation by confirming changes in functional groups.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Vortioxetine |

| Boc-Protected Vortioxetine |

Chromatographic Techniques for Purity Assessment and Isolation

The purity and isolation of compounds derived from this compound are critical for their accurate characterization and subsequent use in research. Chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), are indispensable tools for these purposes. They allow for the separation of the target compound from unreacted starting materials, byproducts, and other impurities, ensuring a high degree of purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is extensively used for the analysis of volatile and semi-volatile compounds, making it well-suited for the characterization of phenethylamine (B48288) derivatives, which can be synthesized from this compound.

In a typical GC-MS analysis, the sample is volatilized and separated based on its boiling point and affinity for the stationary phase within a capillary column. As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for structural elucidation and identification.

For phenethylamine derivatives, electron ionization (EI) is a common technique. Characteristic fragmentation patterns are crucial for identifying these compounds and distinguishing between isomers. For instance, in N-methoxybenzyl-substituted phenethylamines (NBOMe compounds), characteristic fragments such as the tropylium (B1234903) cation (m/z 91) and the methoxy-substituted tropylium ion (m/z 121) are often observed and are diagnostic for this class of compounds. nih.gov The presence and relative abundance of these ions can help differentiate between positional isomers. nih.gov

The separation is typically achieved using a capillary column, such as an HP-5 (a nonpolar column), with helium as the carrier gas. nih.gov The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds with different boiling points. For example, a method might start at an initial oven temperature of 75-150°C, which is then increased to 280°C at a rate of 25°C per minute. nih.govwvu.edu

In some cases, derivatization is employed to increase the volatility and thermal stability of the analytes. umich.edu Reagents like pentafluoropropionic anhydride (B1165640) (PFPA) can be used to derivatize the amine group, which can improve chromatographic behavior and provide additional structural information from the mass spectrum. umich.edunih.gov

Below is a table summarizing typical GC-MS parameters for the analysis of substituted phenethylamine derivatives analogous to those derived from this compound.

Table 1: Illustrative GC-MS Parameters for Analysis of Derived Phenethylamines

| Parameter | Value/Description |

|---|---|

| Column | HP-5MS (or equivalent 5% diphenyl / 95% dimethyl polysiloxane) |

| 30 m x 0.25 mm ID, 0.25 µm film thickness | |

| Carrier Gas | Helium, constant flow rate of 1 mL/min |

| Injection Mode | Splitless or Split (e.g., 100:1) |

| Injector Temp. | 250°C |

| Oven Program | Initial: 150°C, hold 1 min; Ramp: 25°C/min to 280°C, hold 1 min |

| MS Transfer Line | 280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 25-500 m/z |

This interactive table provides a summary of typical Gas Chromatography-Mass Spectrometry (GC-MS) conditions used for the analysis of substituted phenethylamine derivatives. The parameters are based on established methods for analogous compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and isolation of a wide range of chemical compounds, including non-volatile or thermally sensitive derivatives of this compound. It offers high resolution and is adaptable to both analytical and preparative scale separations.

Purity analysis by HPLC involves separating a sample into its individual components based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. The time it takes for a specific compound to travel through the column to the detector is known as its retention time, which is a characteristic property under a given set of conditions. The area of the peak in the resulting chromatogram is proportional to the concentration of that compound, allowing for the determination of purity. rsc.org

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. nih.gov In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.gov A gradient elution, where the composition of the mobile phase is changed over time to increase its organic solvent content, is often employed to achieve optimal separation of compounds with varying polarities.

The detection of the eluting compounds is commonly performed using a UV-Vis detector, as the aromatic ring present in these derivatives absorbs ultraviolet light. The method's suitability is validated by assessing parameters such as linearity, accuracy, precision, and limits of detection and quantification. nih.gov

The separation of positional isomers, which differ only in the substitution pattern on the aromatic ring, can be particularly challenging but is often achievable with HPLC through careful method development, including the choice of column and mobile phase composition. mdpi.com

The following table outlines representative HPLC conditions for the purity assessment of compounds derived from this compound.

Table 2: Representative HPLC Conditions for Purity Assessment

| Parameter | Value/Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 10% B, increase to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | Ambient or controlled (e.g., 30°C) |

| Detection | UV at 220 nm and 280 nm |

| Injection Volume | 10 µL |

This interactive table details typical High-Performance Liquid Chromatography (HPLC) conditions for the purity analysis of aromatic compounds like the derivatives of this compound. These parameters are illustrative of a standard reversed-phase method.

Computational Chemistry and Theoretical Studies on 4 2 Bromoethyl 2 Chloro 1 Methoxybenzene

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure of molecules. aps.orgchemrxiv.orgchemrxiv.org For 4-(2-Bromoethyl)-2-chloro-1-methoxybenzene, DFT calculations provide a foundational understanding of its reactivity and kinetic stability. These calculations are instrumental in determining the distribution of electrons within the molecule and identifying regions susceptible to chemical attack.

Investigation of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical behavior. wikipedia.orgyoutube.comlibretexts.org The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity and stability. researchgate.netscienceopen.com

In the case of this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring, influenced by the electron-donating methoxy (B1213986) group. The LUMO, conversely, is likely to be distributed over the bromoethyl group, particularly the C-Br bond, which represents a potential site for nucleophilic attack. The HOMO-LUMO energy gap provides a quantitative measure of the energy required to excite an electron from the ground state, influencing the molecule's optical and electronic properties. ajchem-a.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| This compound (Predicted) | -6.25 | -0.85 | 5.40 |

| 1-Bromo-2-chloroethane (Reference) | -7.10 | -0.50 | 6.60 |

| 4-Chloroanisole (Reference) | -5.90 | -0.70 | 5.20 |

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution on the molecular surface. wolfram.comlibretexts.org It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the MEP map would likely show a negative potential (red and yellow regions) around the oxygen atom of the methoxy group and the chlorine atom, indicating these as sites prone to electrophilic attack. Conversely, a positive potential (blue regions) would be expected around the hydrogen atoms of the ethyl chain and the bromine atom, highlighting them as potential sites for nucleophilic interaction. walisongo.ac.id This visual representation of charge distribution is crucial for understanding intermolecular interactions and predicting reaction sites. scispace.com

Mechanistic Pathway Elucidation through Transition State Calculations

Transition state calculations are pivotal for understanding the mechanisms of chemical reactions. researchgate.net By identifying the transition state structures and their corresponding energies, the feasibility of different reaction pathways can be assessed. For this compound, these calculations can elucidate the mechanisms of key reactions such as nucleophilic substitution and elimination.

Energy Profiles for Nucleophilic Substitution and Elimination Reactions

Computational studies can generate detailed energy profiles for various reaction coordinates. For instance, in a nucleophilic substitution reaction involving the bromoethyl group, calculations would map the energy changes as the nucleophile approaches and the bromide ion departs. Similarly, for an elimination reaction to form a vinyl ether, the energy profile would illustrate the concerted or stepwise removal of a proton and the bromide ion. These profiles reveal the activation energies for each step, which are critical in determining the reaction rates. researchgate.net

| Reaction Pathway | Mechanism | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic Substitution (SN2) | Concerted attack of nucleophile and departure of bromide | 22.5 |

| Elimination (E2) | Concerted removal of proton and bromide | 25.8 |

Assessment of Regioselectivity and Stereoselectivity

Theoretical calculations can also predict the regioselectivity and stereoselectivity of reactions. For this compound, this could involve determining whether a reaction occurs preferentially at the bromoethyl group or the aromatic ring. For reactions involving the chiral center that could be formed, computational models can predict which stereoisomer is favored. This is achieved by comparing the activation energies of the transition states leading to the different products.

Quantitative Structure-Reactivity Relationships (QSAR) for Analogous Systems

Influence of Substituent Effects (e.g., Methoxy, Chloro) on Reactivity

The reactivity of the benzene ring in this compound is primarily dictated by the electronic properties of the methoxy (-OCH3) and chloro (-Cl) substituents. These groups exert both inductive and resonance effects, which either activate or deactivate the aromatic ring towards electrophilic substitution and influence the regioselectivity of such reactions.

The methoxy group is a potent activating group. researchgate.net Although oxygen is more electronegative than carbon, leading to an electron-withdrawing inductive effect, its non-bonding electrons can be delocalized into the aromatic π-system through resonance. researchgate.net This resonance effect is dominant, significantly increasing the electron density of the benzene ring, particularly at the ortho and para positions. researchgate.net This increased nucleophilicity makes the ring more susceptible to attack by electrophiles. researchgate.net

Conversely, the chloro group is a deactivating substituent. researchgate.net Halogens are unique in that their strong electron-withdrawing inductive effect outweighs their electron-donating resonance effect. researchgate.net This net withdrawal of electron density makes the benzene ring less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. researchgate.net Despite being deactivating, the resonance effect of the chloro group still directs incoming electrophiles to the ortho and para positions. researchgate.net

The interplay of these substituent effects suggests that the positions ortho and para to the strongly activating methoxy group (positions 3, 5, and 6, as position 4 is already substituted) will be the most likely sites for electrophilic attack. However, the deactivating effect of the chloro group at position 2 will likely reduce the reactivity of the adjacent position 3. Therefore, positions 5 and 6 are predicted to be the most favored sites for electrophilic substitution.

Prediction of Reaction Outcomes for Novel Derivatives

Computational chemistry offers powerful tools for predicting the outcomes of reactions involving novel derivatives of substituted benzenes, including regioselectivity and reaction rates. Methods such as Density Functional Theory (DFT) and semi-empirical quantum mechanical methods are employed to calculate the energies of reactants, transition states, and products, thereby providing insights into the feasibility and selectivity of a reaction.

One successful approach involves the use of software tools like RegioSQM , which predicts the regioselectivity of electrophilic aromatic substitution reactions. rsc.org RegioSQM identifies the most likely site of electrophilic attack by calculating the proton affinity at each aromatic carbon atom. rsc.org The method has demonstrated high accuracy in retrospective analyses of numerous literature examples. rsc.org

More recently, machine learning models have been developed to predict reaction outcomes with even greater speed and accuracy. RegioML , for instance, is an atom-based machine learning model that predicts the regioselectivity of electrophilic aromatic substitution reactions using quantum chemical descriptors. usp.br These models are trained on large datasets of known reactions and can then predict the outcomes for new, unseen molecules. usp.br

The performance of such predictive models is often evaluated by their accuracy and precision on test sets of reactions that were not used during training. The following table provides a summary of the predictive performance of RegioSQM20 and RegioML for electrophilic aromatic substitution reactions.

| Model | Training Data | Test Set Accuracy | Out-of-Sample Set Accuracy | Test Set Precision | Out-of-Sample Set Precision |

|---|---|---|---|---|---|

| RegioSQM20 | 535 bromination reactions | 92.7% | N/A | 75% | N/A |

| RegioML | 21,201 bromination reactions | 93% | 90% | 88% | 80% |

These computational tools can be invaluable in the design of synthetic routes for novel derivatives of this compound, allowing for the in silico screening of potential reactions and the prediction of major products, thus saving significant time and resources in the laboratory.

Molecular Dynamics Simulations for Solvent Effects on Reactivity

The reactivity of this compound can be significantly influenced by the solvent in which a reaction is carried out. Molecular dynamics (MD) simulations provide a powerful computational method to study these solvent effects at an atomic level. researchgate.net MD simulations model the explicit interactions between the solute molecule and a large number of solvent molecules, allowing for the investigation of how the solvent affects the stability of reactants, transition states, and products. researchgate.net

For reactions involving the bromoethyl side chain, such as nucleophilic substitution (SN2), the polarity of the solvent is a critical factor. researchgate.net In an SN2 reaction, a polar aprotic solvent is generally preferred as it can solvate the cation but does not strongly solvate the nucleophile, leaving it more reactive. researchgate.net A polar protic solvent, on the other hand, can form hydrogen bonds with the nucleophile, stabilizing it and increasing the activation energy of the reaction. researchgate.net

MD simulations can be used to calculate the free energy profile of a reaction in different solvents. This is often achieved using techniques like umbrella sampling or metadynamics, which allow for the exploration of the reaction coordinate and the determination of the free energy barrier (activation energy). nih.gov By comparing the free energy profiles in different solvents, a quantitative understanding of the solvent's effect on the reaction rate can be obtained.

The following table presents hypothetical data based on typical findings from MD simulations of an SN2 reaction of a bromoalkane in different solvents, illustrating the kind of insights that can be gained.

| Solvent | Solvent Type | Dielectric Constant (approx.) | Calculated Free Energy of Activation (kcal/mol) |

|---|---|---|---|

| Gas Phase | N/A | 1 | 15.2 |

| Hexane | Nonpolar | 1.9 | 16.5 |

| Acetone | Polar Aprotic | 21 | 18.7 |

| Methanol | Polar Protic | 33 | 22.1 |

| Water | Polar Protic | 80 | 24.5 |

This table is illustrative and provides representative data for the effect of solvent on the activation energy of an SN2 reaction as would be determined by molecular dynamics simulations. The values are not specific to this compound but demonstrate the general trends observed.